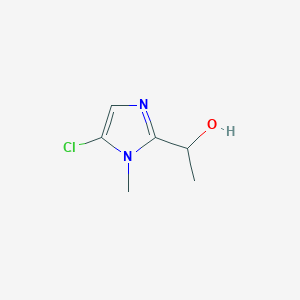
1-(5-chloro-1-methyl-1H-imidazol-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(5-chloro-1-methyl-1H-imidazol-2-yl)ethan-1-ol” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known for its broad range of chemical and biological properties, and it forms the core of many natural products and commercially available drugs .
Molecular Structure Analysis
The molecular structure of “this compound” includes an imidazole ring substituted at position 1 . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the literature, imidazole compounds are known to participate in a variety of chemical reactions .Aplicaciones Científicas De Investigación
Antifungal Applications
1-(5-chloro-1-methyl-1H-imidazol-2-yl)ethan-1-ol and its derivatives have been extensively studied for their antifungal properties. For instance, chloro and amino derivatives of 1,2-diaryl-1-(1H-imidazol-1-yl)ethane, a compound structurally related to this compound, displayed potent activities against Candida albicans and other Candida species, comparable to miconazole and bifonazole, and more potent than ketoconazole (Artico et al., 1993). Additionally, (benzo[b]thienyl)methyl ethers of this compound showed significant antifungal activities, with some derivatives selected for further research due to their promising properties (Raga et al., 1992).
Chemical Structure and Synthesis Studies
The chemical structure and synthesis of derivatives of this compound have been subjects of various studies. Research includes the synthesis and structural characterization of imidazole derivatives and Schiff's bases derived from this compound, which were screened for antibacterial activity against both gram-positive and gram-negative bacteria (Patel et al., 2011). Crystal and molecular structures of certain derivatives have been determined using single-crystal X-ray diffraction, providing insights into the molecular geometries and interactions critical for their stability and potential applications (Şahin et al., 2014).
Medicinal Chemistry
In medicinal chemistry, the stereospecificity of certain 1-(benzofuran-2-yl)-1-(1-H-imidaz-1-yl) alkanes, structurally related to this compound, as inhibitors of aromatase (P450Arom) has been studied. This research provides valuable information on the interactions and efficacy of these compounds in medicinal applications (Khodarahmi et al., 1998).
Corrosion Inhibition
Research on the application of imidazole derivatives in corrosion inhibition has been conducted, demonstrating the effectiveness of these compounds in protecting mild steel in oil-in-water emulsions. This highlights the potential of this compound derivatives in industrial applications (Xiong et al., 2020).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities . They have been reported to have antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that the compound may interact with a variety of targets, depending on the specific biological context.
Mode of Action
The broad range of biological activities exhibited by imidazole derivatives suggests that they likely interact with their targets in a manner that modulates the function of these targets . This modulation can result in a variety of changes, depending on the specific target and the biological context.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that this compound affects multiple pathways . The downstream effects of these pathway modulations would depend on the specific pathways involved and the biological context.
Pharmacokinetics
It is known that imidazole derivatives are generally highly soluble in water and other polar solvents , which suggests that this compound may have good bioavailability.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that this compound has a variety of effects at the molecular and cellular levels .
Action Environment
It is known that imidazole derivatives are generally stable and can be synthesized under a variety of conditions , suggesting that this compound may be relatively robust to environmental variations.
Propiedades
IUPAC Name |
1-(5-chloro-1-methylimidazol-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O/c1-4(10)6-8-3-5(7)9(6)2/h3-4,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMIUVSTOAUGPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(N1C)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

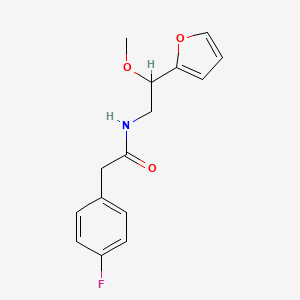
![Ethyl (benzimidazo[1,2-c]quinazolin-6-ylthio)acetate](/img/structure/B3007271.png)
![3-{2-[3-(Trifluoromethyl)phenyl]hydrazin-1-ylidene}pentane-2,4-dione](/img/structure/B3007272.png)
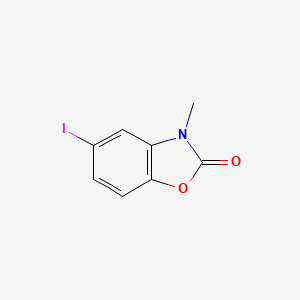
![5-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3007277.png)
![N-Methyl-N-[2-oxo-2-[(2-oxo-3,4-dihydro-1H-quinolin-4-yl)methylamino]ethyl]prop-2-enamide](/img/structure/B3007278.png)
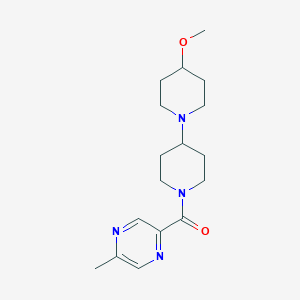
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3007281.png)

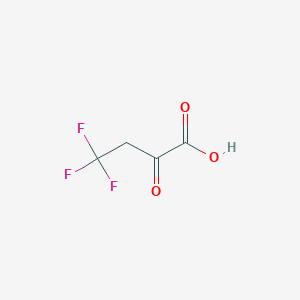
![4-cyano-N-[(3,5-dimethyl-4-isoxazolyl)methyl]benzamide](/img/structure/B3007284.png)
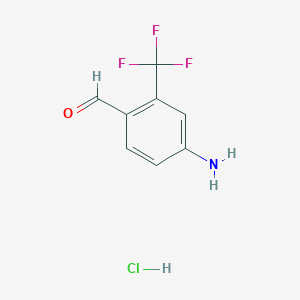
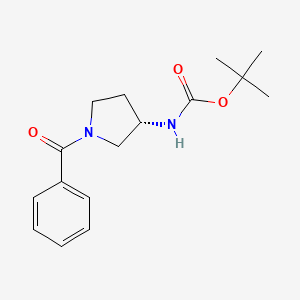
![N-[(2-methoxyphenyl)methyl]-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B3007288.png)